molecular formula C8H17N3O B12531217 N-Ethyl-N-methylpiperazine-1-carboxamide CAS No. 657427-50-4

N-Ethyl-N-methylpiperazine-1-carboxamide

Cat. No.: B12531217
CAS No.: 657427-50-4
M. Wt: 171.24 g/mol
InChI Key: ZFYGGVBLZUTPCF-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylpiperazine-1-carboxamide (CAS 657427-50-4) is a chemical compound with a molecular formula of C8H17N3O and a molecular weight of 171.24 g/mol . This molecule features a piperazine ring, which is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery . The piperazine core is valued for its ability to improve the pharmacokinetic properties of potential drug candidates and its capacity to interact with multiple biological targets . Researchers utilize this specific carboxamide derivative as a key building block or intermediate in organic synthesis. It is particularly useful for constructing more complex molecules, often serving as a linker to connect different pharmacophores within a single compound . Its applications in research include use as a lead structure for designing new molecules being studied for potential activity in areas such as neurological disorders and cancer . The N-ethyl-N-methyl substitution pattern on the carboxamide nitrogen increases the steric and electronic diversity of the scaffold, allowing chemists to fine-tune the properties of their target compounds . The synthesis of this and related analogues often involves robust methods such as reductive amination for introducing alkyl groups and classic peptide coupling reagents for forming the critical amide bond . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

657427-50-4

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N-ethyl-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C8H17N3O/c1-3-10(2)8(12)11-6-4-9-5-7-11/h9H,3-7H2,1-2H3

InChI Key

ZFYGGVBLZUTPCF-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)N1CCNCC1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Routes to N-Ethyl-N-methylpiperazine-1-carboxamide

The construction of this molecule can be approached by first synthesizing the substituted piperazine (B1678402) core followed by the addition of the carboxamide group, or by building the carboxamide onto a piperazine precursor.

The introduction of alkyl groups, such as ethyl and methyl, onto the piperazine nitrogen atoms is a fundamental step in the synthesis of many piperazine-based compounds. Two primary methods for this are direct N-alkylation and reductive amination. mdpi.com

Direct N-alkylation involves the reaction of a piperazine nitrogen with an alkylating agent, typically an alkyl halide (e.g., ethyl bromide) or sulfonate. mdpi.com However, a significant challenge with piperazine itself is controlling the selectivity between mono- and di-alkylation, as both nitrogen atoms possess similar reactivity. google.com One strategy to overcome this is the use of a monopiperazinium salt, which deactivates one nitrogen, allowing for the selective mono-alkylation of the other. google.com

Reductive amination is a highly versatile and widely used alternative that offers greater control. masterorganicchemistry.com This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com For instance, N-methylpiperazine can be reacted with acetaldehyde (B116499) in the presence of a reducing agent to yield N-ethyl-N-methylpiperazine. masterorganicchemistry.comnih.gov Similarly, piperazine can be sequentially alkylated, for example, by first reacting it with formaldehyde (B43269) and a reducing agent to produce N-methylpiperazine, followed by a second reductive amination with acetaldehyde. google.com

A variety of reducing agents can be employed for this transformation, each with its own advantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity. masterorganicchemistry.comorganic-chemistry.org

Table 1: Comparison of N-Alkylation and Reductive Amination Methods

Method Reagents Substrates Key Features Citations
Direct N-Alkylation Alkyl halides (R-X), Alkyl sulfonates (R-OTs) Primary/Secondary Amines (Piperazines) Simple procedure; can suffer from poly-alkylation, especially with piperazine. mdpi.comgoogle.com
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst) Primary/Secondary Amines (Piperazines) High control and selectivity; avoids poly-alkylation; versatile for a wide range of substituents. mdpi.commasterorganicchemistry.comnih.govorganic-chemistry.org
Eschweiler-Clarke Formaldehyde, Formic Acid Primary/Secondary Amines Specific method for N-methylation. nih.gov

The formation of the amide bond is central to the synthesis of the target molecule. This is typically achieved by reacting the nucleophilic nitrogen of a pre-formed piperazine derivative with a carboxylic acid or its activated form. researchgate.net

A common laboratory-scale method involves the use of peptide coupling reagents. nih.gov In this approach, a carboxylic acid is activated in situ by reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govnih.gov The activated acid then readily reacts with the piperazine to form the desired amide. nih.gov

Alternatively, more reactive acylating agents can be used. For example, an N-substituted piperazine can be acylated with an acid chloride or anhydride. evitachem.com To form the specific N-Ethyl-N-methylcarboxamide group, one could employ N-ethyl-N-methylcarbamoyl chloride. Another route involves reacting the piperazine with phosgene (B1210022) or a phosgene equivalent (like triphosgene (B27547) or carbonyldiimidazole (CDI)) to generate a reactive piperazine-1-carbonyl chloride intermediate, which is then quenched with N-ethylmethylamine. researchgate.net

Table 2: Common Coupling Reagents for Amide Formation

Reagent Class Examples Mechanism Advantages Citations
Carbodiimides DCC, EDC.HCl In situ activation of carboxylic acids. Widely used, effective, many variations available. researchgate.netnih.govnih.gov
Phosphonium Salts BOP, PyBOP Formation of highly reactive acylphosphonium species. High reactivity, low racemization in chiral syntheses. researchgate.net
Uronium/Guanidinium HBTU, HATU Formation of activated esters. Fast reaction rates, high yields. researchgate.net
Acid Halides Acetyl Chloride, Oxalyl Chloride Direct acylation with highly reactive species. Very reactive, inexpensive, suitable for large scale. nih.govevitachem.com

Modern organic synthesis has introduced a range of sophisticated catalytic systems that offer improved efficiency, selectivity, and sustainability for constructing and functionalizing piperazine derivatives.

One of the most significant recent advances is the use of visible-light photoredox catalysis for the C-H functionalization of the piperazine ring. mdpi.com Using iridium or ruthenium-based photocatalysts, or even purely organic dyes, chemists can directly forge new carbon-carbon or carbon-heteroatom bonds on the piperazine backbone, a task that is challenging with classical methods due to the presence of the second nitrogen atom. mdpi.com This allows for the late-stage introduction of aryl, alkyl, or vinyl groups onto the carbon atoms of the piperazine ring. mdpi.com

In the realm of reductive amination, advancements include the development of more sustainable catalyst systems. For example, iron-based heterogeneous catalysts have been developed to facilitate reductive N-methylation without the need for high-pressure hydrogen gas, offering an operationally simpler and greener alternative to traditional methods. nih.gov

For the amide bond formation step, enzymatic catalysis represents a green and highly selective alternative to chemical reagents. Enzymes such as CoA ligases can be used to mediate amide coupling under mild, aqueous conditions, offering excellent functional group tolerance. researchgate.net Furthermore, novel metal-free synthetic routes, such as those involving the ring-opening of activated 1,4-diazabicyclo[2.2.2]octane (DABCO), provide innovative pathways to substituted piperazines. researchgate.net

Chemical Reactivity and Transformation Studies of this compound

The reactivity of the title compound is governed by its constituent functional groups: the tertiary amines of the piperazine ring and the tertiary carboxamide group.

The piperazine ring can undergo oxidation at its carbon atoms to form piperazinones (2-oxopiperazines) or diketopiperazines. rsc.org These oxidized derivatives are themselves valuable synthetic intermediates. For example, 2,5-diketopiperazines can be efficiently reduced back to the corresponding piperazines using reagents like a sodium borohydride/iodine mixture (NaBH₄/I₂). rsc.org The synthesis of N-methylpiperazine can proceed through a 1-methylpiperazine-2,3-dione (B1305260) intermediate, which is subsequently reduced via catalytic hydrogenation over Raney nickel. chemicalbook.com

The carboxamide functional group is generally robust but can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), thus transforming a piperazine-1-carboxamide (B1295725) into a 1-(aminomethyl)piperazine derivative. mdpi.com This transformation provides a synthetic route from amides to the corresponding amines.

The nitrogen atoms of the piperazine ring are nucleophilic, making them key sites for derivatization. researchgate.netambeed.com If the N4 position of a piperazine-1-carboxamide is unsubstituted (i.e., it bears a hydrogen atom), it can readily participate in nucleophilic substitution reactions. These include N-alkylation with alkyl halides, N-arylation via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), and N-acylation with acid chlorides or anhydrides. mdpi.comresearchgate.netnih.gov

A more advanced strategy for derivatization involves the functionalization of the carbon skeleton of the piperazine ring. Directed ortho metalation (DoM) and related techniques allow for the deprotonation of a carbon atom adjacent to a directing group, such as an N-Boc carbamate. The resulting organometallic intermediate can be trapped with a wide range of electrophiles to introduce substituents onto the ring with high regioselectivity. whiterose.ac.ukresearchgate.net This methodology has been developed for N-Boc protected piperazines, enabling the synthesis of a variety of enantiomerically enriched C2-substituted piperazine derivatives. whiterose.ac.ukresearchgate.net

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide array of chemical compounds, including piperazine derivatives. While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in publicly available literature, the principles of green chemistry can be applied to its known synthetic precursors and key reaction steps. These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances.

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. mdpi.comnih.govnih.gov For the synthesis of piperazine derivatives, microwave irradiation has been shown to be particularly effective. mdpi.comresearchgate.net This technique could be applied to both the N-ethylation of N-methylpiperazine and the subsequent acylation step to form the carboxamide. The use of a microwave reactor could potentially shorten the multi-hour reflux times often associated with conventional heating methods to mere minutes. mdpi.comnih.gov

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of Piperazine Derivatives

ParameterConventional HeatingMicrowave-Assisted SynthesisPotential Advantage
Reaction Time Several hoursMinutes mdpi.comnih.govSignificant time and energy savings
Yield VariableGenerally higher nih.govImproved process efficiency
Purity Often requires extensive purificationCleaner reactions, simpler work-up nih.govReduced solvent use for purification
Energy Consumption HighLowLower carbon footprint

This table presents a conceptual comparison based on general findings for the synthesis of related piperazine compounds, as direct data for this compound is not available.

A cornerstone of green chemistry is the reduction or elimination of catalysts and solvents, which contribute to environmental waste and can pose safety risks. Research has demonstrated the feasibility of N-acylation reactions under catalyst-free and solvent-free conditions, which could be a viable green alternative for the final step in the synthesis of this compound. researchgate.netorientjchem.org For instance, the reaction of amines with acylating agents can proceed efficiently at room temperature without the need for a catalyst or an organic solvent. researchgate.netorientjchem.org

Furthermore, palladium-catalyzed methods have been developed for the synthesis of arylpiperazines under aerobic and solvent-free conditions, suggesting that catalytic approaches can also be designed to be more environmentally benign. nih.gov

Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions, making them ideal for green chemical synthesis. For the formation of the amide bond in this compound, biocatalytic approaches offer a promising alternative to traditional chemical methods. researchgate.netrsc.orgmanchester.ac.uk Enzymes such as nitrile hydratases and amide bond synthetases (ABS) have been utilized for amide synthesis. researchgate.netmanchester.ac.uknih.gov An integrated system combining a nitrile hydratase with a chemo-catalyst has been shown to be effective for amide bond formation in a one-pot reaction, which could potentially be adapted for the synthesis of the target compound. nih.gov

Table 2: Potential Biocatalytic Approaches for Amide Bond Formation

Biocatalytic MethodKey FeaturesPotential Application
Hydrolase-Catalyzed Reactions Use of enzymes like lipases and proteases in reverse, often in low-water systems. rsc.orgFormation of the carboxamide linkage.
ATP-Dependent Amide Bond Synthetases (ABS) Highly efficient amide formation in aqueous media. rsc.orgA greener alternative to chemical coupling agents.
Integrated Chemo- and Biocatalysis Combines the advantages of both enzyme and chemical catalysts in a single vessel. nih.govOne-pot synthesis of the final product.

This table illustrates potential applications of biocatalysis to the synthesis of this compound based on general principles of green chemistry.

The use of greener solvents is another key aspect of sustainable synthesis. Water is an ideal green solvent due to its non-toxic and non-flammable nature. nih.gov The development of catalyst-free synthesis of quinoxalines in water highlights the potential for conducting reactions in aqueous media. nih.gov For the synthesis of this compound, exploring water or other green solvents like polyethylene (B3416737) glycol (PEG) for the reaction steps could significantly improve the environmental profile of the process.

Spectroscopic and Structural Elucidation Techniques

Advanced Vibrational Spectroscopy Applications for N-Ethyl-N-methylpiperazine-1-carboxamide

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, probes the vibrational modes of a molecule. These methods are instrumental in identifying the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides definitive evidence for the presence of specific functional groups. For this compound, the key functional groups are the tertiary amide, the piperazine (B1678402) ring, and the N-ethyl and N-methyl substituents. While specific experimental spectra for this exact compound are not widely published, the expected absorption bands can be predicted based on established correlation tables.

The most prominent signal is anticipated to be the carbonyl (C=O) stretch of the tertiary amide group, which typically appears as a strong, sharp band in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the amide and the piperazine ring are expected to produce signals in the 1400-1000 cm⁻¹ range. Aliphatic C-H stretching vibrations from the ethyl, methyl, and piperazine methylene (B1212753) groups would be observed between 2850 and 3000 cm⁻¹.

Table 1: Predicted FT-IR Bands for this compound

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
2975-2950 C-H Asymmetric Stretch Alkyl (CH₃, CH₂) Strong-Medium
2875-2850 C-H Symmetric Stretch Alkyl (CH₃, CH₂) Medium
1680-1630 C=O Stretch Tertiary Amide Strong
1470-1430 C-H Bend Methylene (CH₂) Medium
1380-1365 C-H Bend Methyl (CH₃) Medium

FT-Raman Spectroscopic Analysis

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It detects light scattering from molecular vibrations, and it is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, the FT-Raman spectrum would be expected to clearly show the C-C backbone and symmetric C-H stretching vibrations. The piperazine ring's symmetric "breathing" mode would also likely produce a distinct signal. Unlike in FT-IR, the C=O stretch is typically weaker in Raman spectra, while C-N and C-C stretching bands throughout the fingerprint region provide complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of this compound

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group, and the piperazine ring.

The ethyl group should produce a quartet for the methylene (-CH₂-) protons coupled to the adjacent methyl group and a triplet for the methyl (-CH₃) protons. The N-methyl group attached to the amide nitrogen is expected to appear as a singlet. The four methylene groups of the piperazine ring are chemically non-equivalent and are anticipated to appear as complex multiplets in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Proton Assignment
~1.1 Triplet (t) -N-CH₂-CH₃
~2.3 Singlet (s) -N-CH₃
~2.5-2.8 Multiplet (m) Piperazine ring protons (-CH₂-)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. This compound has eight carbon atoms, but due to molecular symmetry (assuming rapid chair-chair interconversion of the piperazine ring), fewer than eight signals may be observed. It is predicted that there will be six unique carbon environments.

The carbonyl carbon of the amide group will appear significantly downfield. The carbons of the ethyl and methyl groups will be found in the upfield alkyl region. The four carbon atoms of the piperazine ring are expected to give two distinct signals, as the two carbons adjacent to the amide-substituted nitrogen are equivalent to each other, and the other two carbons adjacent to the unsubstituted nitrogen are also equivalent to each other.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm) Carbon Assignment
~13 Ethyl -C H₃
~34 N-C H₃
~42 Ethyl -C H₂-
~45 Piperazine -C H₂ (positions 3 and 5)
~54 Piperazine -C H₂ (positions 2 and 6)

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable clues about the molecule's structure.

For this compound, the molecular weight is 171.24 g/mol . evitachem.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 171. High-resolution mass spectrometry (HRMS) could confirm the elemental composition C₈H₁₇N₃O.

The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways would include:

Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen atoms.

Amide bond cleavage: Cleavage of the C-N bond between the carbonyl group and the piperazine ring.

Loss of substituents: Loss of the ethyl (M-29) or methyl (M-15) groups.

A prominent fragment would likely be observed at m/z 71, corresponding to the [C₄H₉N]⁺ piperazine fragment ion, and another at m/z 86, corresponding to the [C₄H₈NO]⁺ fragment from the ethylmethylcarbamoyl group.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Ion Identity
171 [M]⁺ (Molecular Ion)
156 [M - CH₃]⁺
142 [M - C₂H₅]⁺
86 [CON(CH₃)(C₂H₅)]⁺

X-ray Crystallography for Solid-State Structural Determination of this compound and Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not available in the cited literature, analysis of closely related N-substituted piperazine analogues provides significant insight into the expected structural features.

Crystal structures have been determined for several analogous compounds, including N,N'-disubstituted piperazines and piperazine-1-carboxamide (B1295725) derivatives. nih.govresearchgate.net These studies reveal common structural motifs, such as the adoption of a chair conformation by the piperazine ring and specific patterns of intermolecular interactions that dictate the crystal packing. nih.govnih.gov

The crystallographic data for selected piperazine analogues are summarized in the table below, illustrating the common crystal systems and space groups in which these types of molecules crystallize.

Table 1. Crystallographic Data for Selected Piperazine Analogues

CompoundFormulaCrystal SystemSpace GroupCell ParametersReference
1,4-DiphenylpiperazineC16H18N2OrthorhombicPbcaa = 8.6980(7) Å, b = 8.4287(7) Å, c = 17.6359(15) Å researchgate.net
1,4-DiphenethylpiperazineC20H26N2MonoclinicC2/ca = 17.9064(13) Å, b = 6.2517(5) Å, c = 14.9869(11) Å, β = 90.613(4)° researchgate.net
1-Benzhydryl-4-benzylpiperazineC24H26N2MonoclinicPna = 5.9450(2) Å, b = 19.0722(4) Å, c = 8.6084(2) Å, β = 96.4600(10)° researchgate.net
4-Phenyl-piperazine-1-sulfonamideC10H15N3O2SMonoclinicP21/ca = 24.1829(7) Å, b = 9.5485(3) Å, c = 9.7885(2) Å, β = 92.2337(16)° researchgate.net

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In piperazine carboxamide analogues, hydrogen bonding is a dominant force in directing the supramolecular architecture. nih.govresearchgate.net

In the crystal structure of 4-Phenyl-piperazine-1-sulfonamide, which contains a similar N-substituted piperazine core, the packing is characterized by layers of polar regions that are held together by hydrogen bonds involving the sulfonamide group. researchgate.net These polar layers enclose hydrophobic regions where π-π stacking interactions occur between the phenyl rings. researchgate.net For this compound, which lacks an N-H donor and aromatic rings, the primary interactions would involve weak C-H···O hydrogen bonds, where the carbonyl oxygen acts as the acceptor. These interactions link the molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net

The solid-state conformation of this compound is dictated by the interplay of steric and electronic effects. Two main conformational features are of interest: the conformation of the piperazine ring and the geometry of the N-carboxamide group.

Piperazine Ring Conformation : Like cyclohexane, the piperazine ring is not planar and typically adopts a stable chair conformation to minimize angular and torsional strain. nih.govnih.gov This is consistently observed in the crystal structures of numerous piperazine derivatives. researchgate.netresearchgate.net In this conformation, the substituents on the nitrogen atoms can be oriented in either axial or equatorial positions. For 1-acyl piperazines, studies have shown that the axial conformation is often preferred. nih.gov

Amide Group Conformation : A critical conformational aspect of N-acylated piperazines is the rotation around the N-C(O) bond of the amide group. nih.govrsc.org Due to the partial double-bond character of this bond, rotation is restricted, leading to a planar or near-planar arrangement of the atoms involved (C-N-C=O). This restricted rotation can result in the existence of different rotamers in solution, but in the solid state, the molecule typically adopts a single, lowest-energy conformation that allows for optimal crystal packing. nih.govresearchgate.net The planarity of the amide group influences how adjacent molecules can approach each other to form intermolecular interactions, such as hydrogen bonds.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N-Ethyl-N-methylpiperazine-1-carboxamide, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p), are employed to elucidate its fundamental structural and electronic characteristics. nih.govnih.gov

Optimization of Molecular Geometry and Vibrational Frequencies

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. For piperazine (B1678402) derivatives, the piperazine ring typically adopts a stable chair conformation. Following geometry optimization, vibrational frequency analysis is performed. mdpi.com These calculations predict the molecule's infrared (IR) and Raman spectra, which can be correlated with experimental data to confirm the structure. researchgate.net

The calculated frequencies help assign specific vibrational modes, such as N-H, C-H, C=O, and C-N stretching and bending vibrations. nih.gov For instance, the characteristic C=O stretching vibration of the carboxamide group is a strong indicator in the IR spectrum. The agreement between theoretical and experimental vibrational data serves to validate the accuracy of the computed molecular model. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Piperazine Carboxamide Structure

ParameterBond/AngleCalculated Value (B3LYP)Experimental Value (Typical)
Bond Length (Å)C=O~1.25 Å~1.23 Å
Bond Length (Å)C-N (amide)~1.38 Å~1.35 Å
Bond Length (Å)C-N (ring)~1.47 Å~1.46 Å
Bond Angle (°)O=C-N~122°~122°
Bond Angle (°)C-N-C (ring)~111°~110°

Note: Values are representative examples based on studies of similar carboxamide and piperazine structures and are for illustrative purposes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov

A small energy gap suggests that the molecule can be easily polarized and is generally more reactive, implying a greater ease of intramolecular charge transfer. nih.gov For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the piperazine nitrogen atoms and the carbonyl oxygen, while the LUMO is distributed over the carboxamide group. This distribution facilitates charge transfer, which is essential for many of its potential biological activities and non-linear optical properties.

Table 2: Representative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.5 eV
LUMO Energy-0.5 eV
Energy Gap (ΔE)6.0 eV

Note: These values are illustrative and based on DFT calculations of analogous piperazine-containing molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atoms of the piperazine ring also exhibit negative potential, making them potential sites for hydrogen bonding or coordination. Conversely, the hydrogen atoms of the ethyl and methyl groups would show a positive potential (blue). This analysis helps in understanding the molecule's non-covalent interactions with biological receptors.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs, providing a "natural Lewis structure". wikipedia.org This method is crucial for quantifying intramolecular delocalization and hyperconjugative interactions. nih.govrsc.org These interactions are evaluated using second-order perturbation theory, where the stabilization energy, E(2), measures the energy of delocalization from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de

In this compound, significant interactions would include the delocalization of the lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (σ* or π) of adjacent bonds. For example, a strong interaction would be expected from the lone pair of the amide nitrogen to the π orbital of the carbonyl group (n → π*), which contributes to the resonance stabilization of the amide bond. These interactions stabilize the molecule and influence its geometry and reactivity. rsc.org

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N-amide)π* (C=O)~50-60π-conjugation (Resonance)
LP (O)σ* (N-Ccarbonyl)~5-10Hyperconjugation
σ (C-H)σ* (N-Cring)~2-5Hyperconjugation

Note: E(2) values are representative estimates for amide and piperazine systems to illustrate the concept.

Non-Linear Optical (NLO) Property Predictions

Computational methods are also used to predict the Non-Linear Optical (NLO) properties of molecules. nih.gov These properties arise from the interaction of a material with an intense electromagnetic field, such as a laser beam. Molecules with large dipole moments, significant charge separation, and extended π-conjugation often exhibit strong NLO responses. DFT calculations are employed to compute key NLO parameters like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netutm.my

The intramolecular charge transfer from the electron-donating piperazine ring to the electron-withdrawing carboxamide group in this compound suggests it could possess NLO properties. A high calculated value of the first-order hyperpolarizability (β), often compared to a standard NLO material like urea, indicates a molecule's potential for applications in optoelectronics and photonics. researchgate.netrsc.org

Table 4: Predicted NLO Properties (Illustrative)

PropertyCalculated Value
Dipole Moment (μ)~3-5 Debye
Mean Polarizability (α)~150-200 x 10-24 esu
First Hyperpolarizability (β)Several times that of urea

Note: Values are conceptual estimates based on studies of similar donor-acceptor systems.

Molecular Dynamics Simulations and Conformational Searching

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities.

For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape. These simulations can reveal how the piperazine ring puckers and how the ethyl and methyl groups rotate. When simulated in a solvent like water, MD can also shed light on the molecule's solvation and its dynamic intermolecular interactions (e.g., hydrogen bonding with water molecules), which are crucial for predicting its behavior in a biological environment.

pKa Prediction and Solvation Energy Calculations for Piperazine Carboxamides

Computational chemistry and quantum mechanical investigations offer profound insights into the physicochemical properties of molecules, such as this compound, by elucidating their electronic structure and behavior in different environments. Among the key parameters determined through these studies are the pKa values and solvation energies, which are critical for understanding a compound's reactivity, absorption, and distribution characteristics.

Detailed research findings in this area leverage sophisticated computational methods to predict these properties with a high degree of accuracy. Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed in conjunction with various solvation models to simulate the behavior of molecules in aqueous solutions.

Methodology in pKa Prediction and Solvation Energy Calculations

The accuracy of these predictions is benchmarked against experimental data for related compounds. For instance, quantum chemical studies on 2,5-disubstituted piperazines have shown good agreement between calculated and experimental pKa values. wur.nlnih.govresearchgate.net These studies often use methods like B3LYP, M11L, and spin-component-scaled MP2 (SCS-MP2) coupled with the SMD solvation model to investigate the electronic and steric effects of various substituents on the pKa of the piperazine ring. wur.nlnih.gov

Influence of Substitution on Piperazine Basicity

The substitution on the nitrogen atoms of the piperazine ring significantly influences its basicity and, consequently, its pKa values. The introduction of alkyl groups, such as methyl or ethyl, on one or both nitrogen atoms has been shown to decrease the pKa value compared to the parent piperazine molecule. This effect is attributed to the electron-donating nature of the alkyl groups and steric effects that can alter the solvation of the protonated form.

For instance, the methylation of one piperazine nitrogen to form 1-methylpiperazine (B117243), or both to form 1,4-dimethylpiperazine, leads to a reduction in the highest measured pKa value. researchgate.net The elongation of the alkyl chain from methyl to ethyl has a limited additional effect on the pKa, as evidenced by the nearly identical pKa values for 1-methylpiperazine and 1-ethylpiperazine. researchgate.net

The presence of a carboxamide group, as in this compound, introduces a significant electronic effect. The electron-withdrawing nature of the carbonyl group in the carboxamide moiety is expected to decrease the basicity of the adjacent piperazine nitrogen, leading to a lower pKa value compared to its non-acylated counterparts. This is supported by studies on compounds like 1-acetyl-4-methylpiperazine (B3021541), which can be considered a structural analog. The measured pKa for 1-acetyl-4-methylpiperazine is significantly lower than that of 1,4-dimethylpiperazine, indicating the strong influence of the acetyl group. researchgate.net

Data on pKa Values of Related Piperazine Derivatives

To provide a comparative context for understanding the basicity of this compound, the following table summarizes the experimental and predicted pKa values for piperazine and some of its relevant derivatives.

CompoundpKa1pKa2Reference
Piperazine9.735.35 researchgate.net
1-Methylpiperazine9.254.85 researchgate.net
1-Ethylpiperazine9.244.88 researchgate.net
1,4-Dimethylpiperazine8.193.92 researchgate.net
1-Acetyl-4-methylpiperazine7.01- researchgate.net

Note: pKa values can vary slightly depending on the experimental conditions and prediction methods used.

Solvation Energy Considerations

The solvation free energy represents the energy change when a molecule is transferred from the gas phase to a solvent. Accurate calculation of solvation energy is paramount for pKa prediction. nih.gov Quantum mechanics/molecular mechanics (QM/MM) models and machine learning approaches are being developed to enhance the accuracy of solvation free energy calculations. nih.gov For piperazine derivatives, the solvation energy is influenced by the nature of the substituents. The introduction of the N-ethyl-N-methyl-carboxamide group will affect the molecule's interaction with water molecules, influencing its solubility and partitioning behavior. The carboxamide group can act as both a hydrogen bond donor (N-H, if present) and acceptor (C=O), which would contribute to favorable interactions with a polar solvent like water.

Structure Activity Relationships and Mechanistic Insights Non Clinical Focus

Structure-Activity Relationship (SAR) Studies of N-Ethyl-N-methylpiperazine-1-carboxamide Analogues

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and other pharmacological properties. For piperazine (B1678402) carboxamides, SAR studies have illuminated key structural features that govern their biological activity.

Research into piperazine analogues demonstrates that even minor structural changes can significantly alter their affinity for biological targets.

Piperazine Ring Substitution: The introduction of a methyl group at the 2-position of the piperazine ring in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues was found to moderately improve inhibitory activity against Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH). nih.gov

Carboxamide Group Modification: In a series of 4-arylpiperazine-ethyl carboxamides, bioisosteric replacement of the amide group was explored. researchgate.net For 1-(5-isoquinolinesulfonyl)piperazine analogues targeting IMPDH, replacing the carboxamide with other functionalities or increasing the distance between the sulfonamide and carboxamide groups led to a significant loss of both whole-cell and enzymatic activity. nih.gov

Terminal Group Modification: Studies on 4-arylpiperazine derivatives targeting serotonin (B10506) and dopamine (B1211576) receptors showed that the nature of the terminal group is critical. The presence of a quinoxaline (B1680401) moiety was found to be favorable for selectivity between the serotonin 5-HT1A and dopamine D4.2 receptors. researchgate.net Furthermore, incorporating a 3-CF3 group on the distal phenyl ring proved most effective for enhancing affinity and selectivity for 5-HT1A receptors. researchgate.net In a different series, replacing a piperidine (B6355638) core with a piperazine ring drastically reduced affinity for the sigma-1 (σ₁) receptor while having a less pronounced effect on histamine (B1213489) H₃ (H₃R) receptor affinity. nih.gov

Linker Length and Composition: The chain connecting the piperazine core to other parts of the molecule also plays a crucial role. For a series of carboxamide alkyl(ethyl to hexyl)piperazine analogues, all compounds showed high affinity for 5-HT(1A) receptors regardless of the linker length. researchgate.net However, the derivative with a pentyl linker exhibited the highest affinity for α2A receptor sites. researchgate.net Conversely, for other piperazine derivatives targeting H₃R, extending the alkyl chain length led to a decrease in affinity. nih.gov

The following table summarizes the impact of various substituent modifications on the in vitro activity of piperazine carboxamide analogues.

Interactive Data Table: SAR of Piperazine Analogues

Compound Series Modification Effect on Biological Target/Activity Source
1-(5-isoquinolinesulfonyl)piperazines Methyl group at piperazine position-2 Moderately improved IMPDH inhibition nih.gov
1-(5-isoquinolinesulfonyl)piperazines Replacement of cyclohexyl with cycloheptyl Reduced IMPDH and whole-cell activity nih.gov
4-Arylpiperazine-ethyl heteroarylcarboxamides Quinoxaline moiety present Favorable for 5-HT1A vs. D4.2 receptor selectivity researchgate.net
4-Arylpiperazine-ethyl heteroarylcarboxamides 3-CF3 group on distal phenyl ring Increased affinity and selectivity for 5-HT1A receptors researchgate.net
Carboxamide alkyl(ethyl to hexyl)piperazines Pentyl linker (vs. shorter/longer) Highest affinity for α2A receptors researchgate.net
Pyridin-4-yl-piperazine derivatives Alkyl chain extension Decreased affinity for H₃R nih.gov

Molecular docking studies provide a theoretical model for how these compounds fit into the binding sites of their target proteins. For 1-(5-isoquinolinesulfonyl)piperazine analogues that inhibit M. tuberculosis IMPDH, the co-crystal structure confirmed that the compounds bind to the NAD-binding pocket of the enzyme. nih.gov Docking analysis of potent inhibitors within this series suggested that their binding mode may not depend on interactions with key residues like Y487', indicating a distinct mechanism of engagement within the active site. nih.gov

In studies of dual H₃/σ₁ receptor antagonists, the piperidine moiety was identified as a critical structural element for activity at the σ₁ receptor. nih.gov Molecular modeling suggests this is due to a change in the protonation state at physiological pH when piperidine is replaced by piperazine, altering the potential ligand-protein interactions. nih.gov

Mechanistic Investigations of Biological Actions (In Vitro Biochemical Assays)

Biochemical assays are essential for dissecting the precise mechanisms by which these compounds exert their effects at a molecular level, moving beyond simple affinity to understand the nature of the inhibition or binding.

The piperazine carboxamide scaffold has been identified as a potent inhibitor of various enzymes. One prominent example is the inhibition of M. tuberculosis IMPDH, an essential enzyme in the de novo purine (B94841) biosynthesis pathway. nih.gov Compound 1 (cyclohexyl(4-(isoquinoline-5-ylsulfonyl)piperazin-1-yl)methanone) was identified as a potent inhibitor of this enzyme. nih.gov

Binding affinity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce an enzyme's activity by 50%.

Interactive Data Table: IMPDH Inhibition by Piperazine Analogues

Compound Description IC₅₀ (µM) Source
6 Analogue with methyl group at isoquinoline (B145761) position-3 >100 nih.gov
13 Analogue with methyl group at cyclohexyl position-2 0.084 nih.gov

| 14 | Cycloheptyl ring instead of cyclohexyl | 0.83 | nih.gov |

Further mechanistic studies on arylpiperazine derivatives targeting the 5-HT₇ receptor have demonstrated insurmountable antagonism of 5-carboxamidotryptamine (B1209777) (5-CT)-stimulated cyclic adenosine (B11128) monophosphate (cAMP) signaling. nih.gov This suggests a mode of inhibition that cannot be overcome by increasing the concentration of the natural agonist, which can be characteristic of irreversible or allosteric binding. nih.gov

Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand by the test compound. The affinity is expressed as the inhibition constant (Kᵢ).

A series of substituted 4-aryl-piperazine-ethyl heteroarylcarboxamides were evaluated for their binding affinity at various neurotransmitter receptors. researchgate.net Several molecules showed high affinity, in the nanomolar and subnanomolar range, for serotonin receptors 5-HT1A, 5-HT2A, and 5-HT2C. researchgate.net Compound 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide) was identified as a highly affine and selective derivative for the 5-HT1A receptor. researchgate.net

Studies on other piperazine derivatives revealed high affinity for both histamine H₃ and sigma-1 (σ₁) receptors, highlighting the potential for multi-target activity. nih.gov

Interactive Data Table: Receptor Binding Affinities (Kᵢ) of Piperazine Analogues

Compound Target Receptor Kᵢ (nM) Source
3o 5-HT1A 0.046 researchgate.net
4 (piperazine core) hH₃R 3.17 nih.gov
4 (piperazine core) σ₁R 1531 nih.gov
5 (piperidine core) hH₃R 7.70 nih.gov
5 (piperidine core) σ₁R 3.64 nih.gov
11 (piperidine core) hH₃R 6.2 nih.gov
11 (piperidine core) σ₁R 4.41 nih.gov

| N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide | 5-HT₇ | High Affinity (long-lasting inhibition) | nih.gov |

These binding assays often reveal a competitive interaction, where the compound and the radioligand compete for the same binding site on the receptor. nih.gov Some arylpiperazine derivatives have been shown to cause long-lasting, essentially irreversible inhibition of radioligand binding, suggesting a very slow dissociation from the receptor or covalent bond formation. nih.gov

Chemical Mechanisms of Action within Biochemical Systems (e.g., Oxidation Kinetics of Related Piperazines)

The piperazine ring itself is chemically reactive and can undergo transformations within a biological or chemical system. Kinetic studies on the oxidation of simple piperazines (piperazine, 1-methylpiperazine (B117243), and 1-ethylpiperazine) by bromamine-T in an acidic medium provide a model for these reactions. scirp.org

The oxidation reaction shows a first-order dependence on the concentration of both the piperazine and the oxidizing agent (bromamine-T). scirp.org Interestingly, the rate has an inverse fractional-order dependence on the concentration of hydrogen ions [H⁺], meaning the reaction slows down in more acidic conditions. scirp.org This is consistent with a mechanism where the protonated form of the piperazine is less reactive. The proposed mechanism involves the formation of an intermediate complex between the piperazine and the active oxidant species, which then decomposes in the rate-determining step to yield the oxidized products, such as N-oxide derivatives. scirp.org The observation of a Hammett linear free-energy relationship with a negative ρ value (-0.5) indicates that electron-donating groups (like ethyl and methyl) on the piperazine nitrogen enhance the reaction rate by stabilizing the transition state. scirp.org

Beyond oxidation, the piperazine core can participate in other chemical reactions. The amide nitrogen in this compound can act as a weak base. evitachem.com Under certain conditions, the carboxamide bond can undergo hydrolysis, breaking down into the corresponding carboxylic acid and amine. evitachem.com The piperazine ring can also react with carbon dioxide from the air to form carbamates. wikipedia.org

Molecular Docking Studies for Predictive Binding Modes with Biomolecules

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For piperazine derivatives, these studies have often focused on targets within the central nervous system and in cancer-related pathways.

Predictive Interactions with Neurotransmitter Receptors and Enzymes:

General molecular docking data for piperazine derivatives suggest a high binding affinity for certain biological targets, such as neurotransmitter receptors and enzymes involved in cell signaling. evitachem.com The piperazine core is a common scaffold in ligands targeting a variety of receptors, including sigma receptors (S1R and S2R), dopamine receptors (D2 and D3), and serotonin receptors (5-HT1A). nih.govresearchgate.netresearchgate.net

In studies of related piperidine and piperazine compounds, the protonated amine of the piperazine ring is often identified as a key pharmacophoric element, crucial for interaction with the target protein. nih.gov For instance, in the context of dopamine D3 receptors, a highly conserved aspartate residue frequently forms a salt bridge with the positively charged nitrogen of the piperazine ring, an interaction believed to be critical for binding. researchgate.net

Insights from Structurally Related Compounds:

Computational studies on arylpiperazines targeting the 5-HT1A receptor predict specific interactions with key amino acid residues. These include hydrogen bonds with residues such as Asp(3.32) in transmembrane helix 3 (TMH 3), as well as Thr(5.39) and Ser(5.42) in TMH 5. researchgate.net It is plausible that this compound, containing the core piperazine structure, could engage in similar interactions when binding to G-protein coupled receptors.

Furthermore, research on pyrazole-carboxamides as carbonic anhydrase inhibitors has utilized molecular docking to elucidate binding mechanisms. nih.gov These studies highlight the importance of the carboxamide group in forming interactions within the active site of the enzyme. nih.gov This suggests that the N-ethyl-N-methylcarboxamide portion of the title compound is also likely to be critical in defining its binding specificity and affinity.

Anticipated Binding Profile:

Based on the available data for structurally analogous compounds, a predictive binding profile for this compound can be hypothesized. The key interactions would likely involve:

Ionic/Hydrogen Bonding: The basic nitrogen atom within the piperazine ring is a prime candidate for forming strong ionic or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in a receptor's binding pocket.

Hydrogen Bonding: The carbonyl oxygen of the carboxamide group can act as a hydrogen bond acceptor, while the amide itself is a potential donor, depending on the target environment.

The following table summarizes the types of interactions observed in molecular docking studies of related piperazine-containing compounds, which can be used to predict the binding mode of this compound.

Interacting Ligand MoietyPotential Interacting Residues (Examples)Type of InteractionReference
Piperazine NitrogenAspartate, GlutamateIonic Interaction, Salt Bridge, Hydrogen Bond nih.govresearchgate.netresearchgate.net
Carboxamide GroupSerine, Threonine, AsparagineHydrogen Bond researchgate.netnih.gov
Ethyl/Methyl GroupsLeucine, Valine, Isoleucine, PhenylalanineHydrophobic, Van der Waals researchgate.netresearchgate.net
Aromatic Rings (in related arylpiperazines)Phenylalanine, Tryptophan, Tyrosineπ-π Stacking, Hydrophobic nih.govresearchgate.netresearchgate.net

It is important to note that while these studies on related compounds provide a strong basis for prediction, dedicated molecular docking and subsequent experimental validation are necessary to fully elucidate the specific binding modes of this compound with its biological targets.

Derivatization and Synthetic Modifications of the Piperazine 1 Carboxamide Scaffold

Synthesis of Substituted N-Ethyl-N-methylpiperazine-1-carboxamide Analogues for Research Purposes

The generation of analogues of this compound is crucial for exploring structure-activity relationships (SAR) and for developing novel compounds for research. Synthetic strategies typically involve modifications at the N-1 or N-4 positions of the piperazine (B1678402) ring or alterations to the carboxamide group.

A primary method for creating analogues involves starting with a related precursor, such as N-ethylpiperazine, and acylating it with various carboxylic acid derivatives. nih.gov This approach allows for the introduction of a wide range of functionalities. For instance, researchers have successfully synthesized novel hybrid derivatives by acylating N-ethylpiperazine with complex natural product acid chlorides, such as those derived from oleanonic and ursonic acids. nih.gov This reaction creates a stable amide bond and attaches the N-ethylpiperazine moiety to a larger molecular scaffold, yielding compounds with potential cytotoxic effects. nih.gov

Another approach to generating analogues is to modify the initial synthesis of the parent compound. The synthesis of this compound can be achieved by reacting N-methylpiperazine with an ethyl halide, followed by treatment with an appropriate acylating agent. evitachem.com By varying either the alkylating agent (e.g., using different alkyl halides instead of an ethyl group) or the acylating agent, a library of substituted analogues can be produced.

These synthetic routes provide access to a diverse set of analogues for biological screening and research.

Table 1: Examples of Synthetic Strategies for this compound Analogues

Starting Material(s) Reagent(s) Analogue Type Research Purpose
N-Ethylpiperazine, Oleanonic acid chloride - N-ethyl-piperazinyl amide of oleanonic acid Investigation of cytotoxic activity nih.gov
N-Ethylpiperazine, Ursonic acid chloride - N-ethyl-piperazinyl amide of ursonic acid Investigation of cytotoxic activity nih.gov
N-Methylpiperazine, Propyl bromide, Carbamoyl chloride Alkylating agent, Acylating agent N-Propyl-N-methylpiperazine-1-carboxamide SAR studies

Scaffold Diversification Strategies for Novel Chemical Entities Based on Piperazine-1-carboxamide (B1295725)

The piperazine-1-carboxamide core is a highly adaptable scaffold, and numerous strategies exist to diversify its structure for the creation of novel chemical entities. tandfonline.com These strategies are fundamental in drug discovery, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov

Key diversification strategies include:

N-Arylation and N-Alkylation: The secondary amine (N-4) of a piperazine-1-carboxamide precursor is readily functionalized. Common methods for N-arylation include palladium-catalyzed Buchwald–Hartwig coupling, copper-catalyzed Ullmann–Goldberg reactions, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov N-alkylation is typically achieved through nucleophilic substitution using alkyl halides or via reductive amination. nih.gov These modifications allow for the introduction of various aryl and alkyl groups, which can significantly impact a molecule's interaction with biological targets.

Linker and Spacer Modification: The piperazine ring itself often acts as a linker to connect two or more pharmacophoric groups. tandfonline.com The length and nature of the groups attached to the nitrogen atoms can be systematically varied to optimize the spatial orientation and distance between key binding elements.

Ring Substitution and Conformational Constraint: Introducing substituents directly onto the carbon atoms of the piperazine ring is a more advanced strategy. This modification can create chiral centers and restrict the conformational flexibility of the ring, which can lead to increased potency and selectivity for a specific biological target. tandfonline.com

Bioisosteric Replacement: The carboxamide functional group can be replaced with other bioisosteres, such as sulfonamides or reversed amides, to explore different hydrogen bonding patterns and metabolic stabilities.

Table 2: Scaffold Diversification Strategies for Piperazine-1-carboxamides

Strategy Method Purpose
N-Arylation Buchwald-Hartwig Coupling, SNAr Introduce aromatic moieties, modulate receptor affinity nih.gov
N-Alkylation Reductive Amination, Alkyl Halide Substitution Introduce alkyl chains, alter solubility and basicity nih.gov
Ring Constraint Synthesis of polycyclic structures containing the piperazine ring Reduce conformational flexibility, enhance selectivity tandfonline.com

Applications of this compound as a Building Block in Complex Molecule Synthesis

This compound and its immediate precursors, particularly N-ethylpiperazine, are valuable building blocks in the synthesis of more complex and biologically active molecules. nih.govevitachem.com The piperazine moiety is often incorporated into larger structures to enhance aqueous solubility and modulate basicity, which are critical pharmacokinetic properties. nih.gov

A significant application is demonstrated in the synthesis of novel hybrid compounds derived from natural products. In one study, N-ethylpiperazine was used as a key building block to create a series of cytotoxic agents. nih.gov The synthesis involved the acylation of N-ethylpiperazine with the acid chlorides of oleanonic acid and ursonic acid. This step efficiently links the N-ethylpiperazine unit to the complex triterpenoid (B12794562) scaffold via a stable amide bond. nih.gov

The resulting N-ethyl-piperazinyl amides of these natural acids were then subjected to further modifications, such as Claisen-Schmidt condensation, to introduce additional "chalcone-like" fragments. nih.gov The final hybrid molecules, which feature the N-ethylpiperazinyl amide group, were evaluated for their anticancer activity and showed promising results, inducing apoptotic cell death in cancer cell lines. nih.gov This work highlights the utility of the N-ethylpiperazine moiety as a tool to create complex and potent bioactive compounds from natural product templates. This strategic incorporation is aimed at improving the pharmacological profile of the parent molecules. nih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
N-ethylpiperazine
Oleanonic acid
Ursonic acid
Oleanonic acid chloride
Ursonic acid chloride
N-methylpiperazine
Carbamoyl chloride
Propyl bromide
Benzoyl chloride

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